molecular formula C26H33ClN4O5S2 B2863886 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride CAS No. 1321779-11-6

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride

Cat. No.: B2863886
CAS No.: 1321779-11-6
M. Wt: 581.14
InChI Key: AVESQJNFBWDKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C26H33ClN4O5S2 and its molecular weight is 581.14. The purity is usually 95%.
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Scientific Research Applications

Electrophysiological Activity

Research has shown that compounds related to N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride exhibit electrophysiological activity. These compounds have been compared to sematilide, a class III agent, for their potency in vitro and in vivo models, suggesting their potential in addressing cardiac arrhythmias (Morgan et al., 1990).

Carbonic Anhydrase Inhibition

Studies on compounds similar to the chemical have explored their role as inhibitors of carbonic anhydrase isoforms, which are enzymes involved in various physiological and pathological processes. Specifically, acridine-acetazolamide conjugates demonstrated inhibition in low micromolar and nanomolar ranges, providing insights into the structure-activity relationships and potential therapeutic applications (Ulus et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives, structurally related to the compound of interest, have been synthesized and studied for their corrosion inhibiting effects against steel in acidic environments. These studies highlight the potential of these compounds in materials science, specifically in protecting metals from corrosion (Hu et al., 2016).

Anti-Tubercular Activity

Research into N-substituted benzamide and sulfonamide derivatives has indicated potential anti-tubercular activity. These compounds have been synthesized and evaluated against Mycobacterium tuberculosis, offering a promising avenue for developing new treatments for tuberculosis (Dighe et al., 2012).

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O5S2.ClH/c1-18-8-10-29(11-9-18)37(32,33)20-6-4-19(5-7-20)25(31)30(13-12-28(2)3)26-27-21-16-22-23(17-24(21)36-26)35-15-14-34-22;/h4-7,16-18H,8-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVESQJNFBWDKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=CC5=C(C=C4S3)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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